tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate
Overview
Description
tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a biphenyl moiety, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate typically involves multiple steps. One common method starts with diethyl acetamidomalonate and 4-substituent biphenyl as initial raw materials. The process includes condensation, decarboxylation, hydrolysis, reduction, and acylation reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as aluminum trichloride and sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The biphenyl moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the modulation of enzyme activity. It has been used in studies related to Alzheimer’s disease to analyze the catalytic cycle of membrane-imbedded proteases .
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate is used in the production of specialty chemicals and materials. Its synthesis using flow microreactor systems highlights its importance in sustainable chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug development .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl N-(2-hydroxyethyl)carbamate: Employed in the synthesis of phosphatidyl ethanolamines and ornithine.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Used to synthesize spirocyclopropanated analogs of Imidacloprid.
Uniqueness: tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate is unique due to its biphenyl moiety, which provides additional sites for chemical modification and enhances its versatility in synthetic applications. The presence of the hydroxymethyl group also allows for further functionalization, making it a valuable intermediate in complex molecule synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-[3-[3-(hydroxymethyl)phenyl]phenyl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-13,22H,10-11,14H2,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMZQAOJHCNBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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